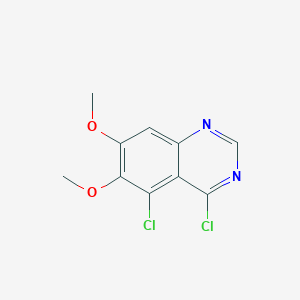

4,5-Dichloro-6,7-dimethoxyquinazoline

Description

4,5-Dichloro-6,7-dimethoxyquinazoline is a halogenated quinazoline derivative with chlorine substituents at positions 4 and 5 and methoxy groups at positions 6 and 7. The positional isomerism of chlorine atoms (4,5 vs. 2,4) significantly influences reactivity and biological activity.

Properties

Molecular Formula |

C10H8Cl2N2O2 |

|---|---|

Molecular Weight |

259.09 g/mol |

IUPAC Name |

4,5-dichloro-6,7-dimethoxyquinazoline |

InChI |

InChI=1S/C10H8Cl2N2O2/c1-15-6-3-5-7(8(11)9(6)16-2)10(12)14-4-13-5/h3-4H,1-2H3 |

InChI Key |

JUDHRKDDXFHONV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=C1)N=CN=C2Cl)Cl)OC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

4,5-Dichloro-6,7-dimethoxyquinazoline serves as an important intermediate in the synthesis of various pharmacologically active compounds. It is notably related to the synthesis of antihypertensive agents, particularly those targeting alpha-1 adrenergic receptors.

Case Study: Antihypertensive Activity

Research has demonstrated that derivatives of this compound exhibit effective antihypertensive properties. For instance, studies involving renal hypertensive dogs showed that compounds derived from this quinazoline structure could significantly lower blood pressure levels. Administered dosages effectively reduced systolic and diastolic pressures, indicating potential for therapeutic use in hypertension management .

Synthesis of Related Compounds

The compound is also utilized in the synthesis of other quinazoline derivatives that are biologically active. The preparation methods often involve chlorination reactions and cyclization processes using various reagents.

Synthesis Methodology

- Chlorination Process : The compound can be synthesized by chlorinating 2,4-dihydroxy-6,7-dimethoxyquinazoline using phosphorus oxychloride. This method produces this compound in good yields .

- Cyclization Reactions : Ureido derivatives can be cyclized to form quinazolines. The subsequent chlorination at the 2 and 4 positions enhances the biological activity of the resultant compounds .

PDE Inhibition Research

Recent studies have focused on the design of inhibitors for phosphodiesterase enzymes (PDE), particularly PDE10A. A pharmacophore model based on papaverine was developed to create a library of compounds including those derived from this compound. These compounds demonstrated potent inhibition of PDE10A, which is relevant for treating neurodegenerative diseases .

Functional Group Modification

The compound has been used as a starting material for regioselective modifications leading to new derivatives with enhanced pharmacological profiles. For example, azide nucleophiles can replace sulfonyl groups at specific positions on the quinazoline ring, resulting in new compounds with potential therapeutic applications .

Analytical Applications

In addition to its synthetic applications, this compound is employed as a reference standard in analytical chemistry. Its purity and structural characteristics make it suitable for use in quality control processes for related pharmaceutical products .

Data Table: Summary of Applications

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₀H₈Cl₂N₂O₂ (shared with positional isomers) .

- Functional Groups : Two chloro (electron-withdrawing) and two methoxy (electron-donating) groups.

Comparison with Similar Compounds

2,4-Dichloro-6,7-dimethoxyquinazoline

- Structure : Chlorines at positions 2 and 4.

- Synthesis : Prepared via chlorination of 6,7-dimethoxyquinazolin-4(3H)-one using POCl₃ .

- Applications : Key precursor for antihypertensive drugs (e.g., prazosin) via nucleophilic substitution at C4 .

- Reactivity : Selective substitution at C4 due to steric and electronic effects; C2 chlorine is less reactive .

- Biological Activity: Limited direct activity; primarily a synthetic intermediate.

Comparison :

- Reactivity : The 4,5-dichloro isomer may exhibit enhanced electrophilicity at C4 due to adjacent chlorine at C5, facilitating sequential substitutions.

- Synthetic Utility: 2,4-Dichloro derivatives are more commonly used in drug synthesis, while 4,5-dichloro variants could enable novel substitution patterns .

4-Chloro-6,7-dimethoxyquinazoline

Comparison :

- Substituent Effects : The additional chlorine at C5 in 4,5-dichloro-6,7-dimethoxyquinazoline may reduce solubility but increase reactivity for dual functionalization.

- Pharmacological Potential: 4-Chloro derivatives are optimized for kinase inhibition, whereas dichloro analogs may require further derivatization for bioactivity .

2,4-Diamino-6,7-dimethoxyquinazoline

Comparison :

- Electronic Effects: Amino groups enhance hydrogen bonding, critical for enzyme inhibition, whereas chloro groups favor nucleophilic substitutions.

- Therapeutic Use: Diamino derivatives are direct therapeutic agents, while dichloro analogs serve as precursors .

2,4-Dichloro-5-iodo-6,7-dimethoxyquinazoline

Comparison :

- Halogen Effects : Iodine at C5 allows diverse modifications, while 4,5-dichloro variants may prioritize electrophilic substitutions at C4/C5 .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Substituents | Key Applications | Reactivity Profile |

|---|---|---|---|

| This compound | Cl (4,5); OMe (6,7) | Synthetic intermediate | High electrophilicity at C4/C5 |

| 2,4-Dichloro-6,7-dimethoxyquinazoline | Cl (2,4); OMe (6,7) | Antihypertensive drug precursor | Selective substitution at C4 |

| 4-Chloro-6,7-dimethoxyquinazoline | Cl (4); OMe (6,7) | JAK-3 inhibitor precursor | Moderate reactivity at C4 |

| 2,4-Diamino-6,7-dimethoxyquinazoline | NH₂ (2,4); OMe (6,7) | Epigenetic enzyme inhibitor | Hydrogen-bonding interactions |

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Solubility (Predicted) |

|---|---|---|---|

| This compound | 259.09 | ~3.5 | Low (hydrophobic) |

| 2,4-Dichloro-6,7-dimethoxyquinazoline | 259.09 | ~3.5 | Low |

| 4-Chloro-6,7-dimethoxyquinazoline | 224.64 | ~2.8 | Moderate |

| 2,4-Diamino-6,7-dimethoxyquinazoline | 236.25 | ~1.2 | High (polar groups) |

Research Findings and Implications

- Biological Relevance: While less bioactive than amino-substituted quinazolines, this compound could serve as a precursor for kinase or epigenetic inhibitors with optimized substituents .

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

Phosphorus oxychloride (POCl₃) is widely employed for introducing chlorine atoms into heterocyclic systems. For example, 2,4-dichloro-6,7-dimethoxyquinazoline is synthesized by reacting 2,4-dihydroxy-6,7-dimethoxyquinazoline with POCl₃ at elevated temperatures (80–120°C) for 2–6 hours. This method achieves dichlorination via nucleophilic substitution of hydroxyl groups. Extending this approach, a hypothetical precursor such as 4,5-dihydroxy-6,7-dimethoxyquinazoline could undergo analogous treatment with POCl₃ to yield the target compound.

Key parameters include:

-

Molar ratio : A 1:3 to 1:10 ratio of dihydroxy precursor to POCl₃ ensures complete conversion.

-

Temperature : Reactions at 120°C for 6.5 hours achieve 91% yield for mono-chlorinated derivatives.

-

Workup : Post-reaction azeotroping with toluene removes excess POCl₃, followed by washing with sodium bicarbonate and brine.

Thionyl Chloride as a Chlorinating Agent

Thionyl chloride (SOCl₂) in dimethylformamide (DMF) facilitates chlorination of carbonyl groups. For instance, 4-chloro-6,7-dimethoxyquinazoline is synthesized by refluxing 6,7-dimethoxy-3,4-dihydroquinazolin-4-one with SOCl₂ and DMF for 6 hours, achieving 98% yield. To introduce a second chlorine at position 5, sequential chlorination or a di-functional precursor would be required.

Precursor Synthesis and Functionalization

Nitration and Reduction Pathways

The synthesis of chlorinated quinazolines often begins with nitrated intermediates. For example, 3,4-dimethoxyacetophenone undergoes nitration to yield 2-nitro-4,5-dimethoxyacetophenone, which is subsequently condensed and reduced to form 4-hydroxy-6,7-dimethoxyquinoline. Adapting this strategy, nitration of a quinazoline precursor at position 5, followed by reduction and chlorination, could yield 4,5-dichloro-6,7-dimethoxyquinazoline.

Dihydroxyquinazoline Intermediate

The preparation of 2,4-dihydroxy-6,7-dimethoxyquinazoline involves:

-

Oxidation of 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzoic acid using hydrogen peroxide in basic media.

-

Nitration to introduce a nitro group, followed by reduction with iron powder in hydrochloric acid.

-

Cyclization with urea or thiourea to form the quinazoline core.

A similar route targeting 4,5-dihydroxy-6,7-dimethoxyquinazoline would require regioselective nitration and reduction, which remains unexplored in the provided sources.

Comparative Analysis of Chlorination Methods

| Method | Reagent | Temperature | Yield | Key Limitations |

|---|---|---|---|---|

| POCl₃ chlorination | POCl₃ | 80–120°C | 82–91% | Requires dihydroxy precursor |

| SOCl₂/DMF chlorination | SOCl₂/DMF | Reflux | 98% | Limited to mono-chlorination |

| Sequential chlorination | POCl₃ + Cl₂ | 60–100°C | N/A | Not documented in sources |

Table 1: Chlorination efficiency for methoxyquinazoline derivatives.

Challenges in Regioselective Chlorination

Introducing chlorine at position 5 presents steric and electronic challenges due to the electron-donating methoxy groups at positions 6 and 7. Electrophilic aromatic substitution is hindered, favoring instead nucleophilic displacement of hydroxyl or ketone groups. For example, 6,7-dimethoxy-4-quinazolone reacts with POCl₃ to form 4-chloro-6,7-dimethoxyquinazoline , but extending this to position 5 would require a pre-existing leaving group.

Q & A

Q. What are the standard synthetic routes for preparing 4,5-Dichloro-6,7-dimethoxyquinazoline, and what critical parameters influence reaction efficiency?

The primary synthesis involves chlorination of 6,7-dimethoxyquinazolin-4(3H)-one using phosphorus oxychloride (POCl₃) under reflux conditions. Key parameters include:

- Temperature : Reflux at ~110°C to ensure complete activation of the carbonyl group.

- Reaction time : 3 hours for optimal conversion, monitored via TLC (hexane:ethyl acetate, 4:1).

- Purification : Solvent removal under reduced pressure followed by co-evaporation with dichloromethane to eliminate residual POCl₃. Yields typically range from 70–85%, depending on crystallization techniques (water-ethanol mixtures). Post-synthesis characterization via ¹H/¹³C NMR and mass spectrometry is critical .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- ¹H NMR (DMSO-d₆) : Diagnostic signals include δ 3.95 (s, OCH₃ groups) and 7.45 (s, quinazoline aromatic protons).

- ¹³C NMR : Confirms chlorine substitution at C4/C5 (δ 125–130 ppm for C-Cl).

- Mass spectrometry (ESI+) : [M+H]⁺ peak at m/z 273.

- FTIR : C-Cl stretches at 750–780 cm⁻¹.

- Elemental analysis : Expected values: C (43.8%), H (3.3%), N (10.2%) .

Q. What safety protocols are essential when handling this compound?

- Use nitrile gloves, chemical goggles, and fume hoods due to residual POCl₃.

- Neutralize spills with sodium bicarbonate.

- Store under nitrogen at -20°C to prevent hydrolysis.

- Monitor degradation via LC-MS during long-term storage .

Advanced Research Questions

Q. How can researchers mitigate di-chlorinated byproduct formation during synthesis?

- Stoichiometric control : Limit POCl₃ to 1.2 equivalents to avoid over-chlorination.

- Temperature gradients : Start at 0°C, then gradually increase to reflux.

- Protective groups : Introduce tert-butoxycarbonyl (Boc) groups at reactive positions prior to chlorination.

- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) isolates the target compound (>95% purity) .

Q. How can computational chemistry predict reactivity in nucleophilic aromatic substitution (SNAr) reactions?

- DFT calculations (B3LYP/6-311+G )**: Map electrostatic potential surfaces to identify electrophilic centers (C4 and C5).

- Molecular dynamics (AMBER) : Model solvent effects on transition states in DMSO or THF.

- Hammett analysis : Correlate substituent effects (e.g., methoxy groups) with reaction rates. Validate with kinetic studies .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Batch purity standardization : Require HPLC purity >98% and elemental analysis within ±0.3% of theoretical values.

- Assay normalization : Use fixed ATP concentrations (e.g., 10 µM) in kinase inhibition studies.

- Structural validation : X-ray crystallography of protein-ligand complexes to confirm binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.